

Physical and chemical properties of tert-Butyl 3-iodobenzoate

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Compound of Interest

Compound Name: *tert-Butyl 3-iodobenzoate*

Cat. No.: B179882

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An In-depth Technical Guide to *tert-Butyl 3-iodobenzoate*

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **tert-Butyl 3-iodobenzoate**. It includes detailed experimental protocols for its synthesis and a common application in cross-coupling reactions, alongside visualizations of these chemical processes. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Core Physical and Chemical Properties

tert-Butyl 3-iodobenzoate is an organic compound that serves as a key intermediate in various synthetic transformations. Its structure, featuring a bulky *tert*-butyl ester and a reactive iodine atom on the benzene ring, makes it a versatile building block in medicinal chemistry and material science.

Physical Properties

The physical characteristics of **tert-Butyl 3-iodobenzoate** are summarized in the table below. It is typically encountered as a liquid at room temperature.

Property	Value	Source(s)
CAS Number	173406-17-2	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₃ IO ₂	[1] [2] [3]
Molecular Weight	304.12 g/mol	[2]
Physical Form	Liquid, Light yellow oil	[1] [4]
Boiling Point	310.2 ± 25.0 °C (Predicted)	
Density	1.528 ± 0.06 g/cm ³ (Predicted)	
Solubility	Soluble in organic solvents such as chloroform, ethanol, and benzene; Insoluble in water.	
Storage Conditions	Keep in a dark place, sealed in a dry environment at 2-8°C.	[1] [2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **tert-Butyl 3-iodobenzoate**. While specific spectra for this compound are not readily available in the public domain, the expected spectral characteristics are outlined below based on the analysis of its structural analogues.

Spectrum Type	Expected Peaks and Signals
¹ H NMR	Signals corresponding to the aromatic protons and a distinct singlet for the nine equivalent protons of the tert-butyl group.
¹³ C NMR	Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the quaternary and methyl carbons of the tert-butyl group.
FT-IR	Characteristic absorption bands for the C=O stretching of the ester, C-O stretching, aromatic C-H stretching, and C-I stretching.
Mass Spectrometry	A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Note: The absence of publicly available, experimentally verified spectra for **tert-Butyl 3-iodobenzoate** is a notable data gap. Researchers should perform their own analytical characterization to confirm the identity and purity of this compound.

Synthesis and Reactivity

tert-Butyl 3-iodobenzoate is a valuable synthetic intermediate due to the presence of the iodine atom, which can readily participate in a variety of palladium-catalyzed cross-coupling reactions.

Synthesis of **tert-Butyl 3-iodobenzoate**

A common method for the synthesis of tert-butyl esters is the reaction of an acid chloride with a corresponding alcohol in the presence of a base, or with a metal alkoxide. The following is a representative protocol for the synthesis of **tert-Butyl 3-iodobenzoate** from 3-iodobenzoyl chloride.

Experimental Protocol: Synthesis of **tert-Butyl 3-iodobenzoate**

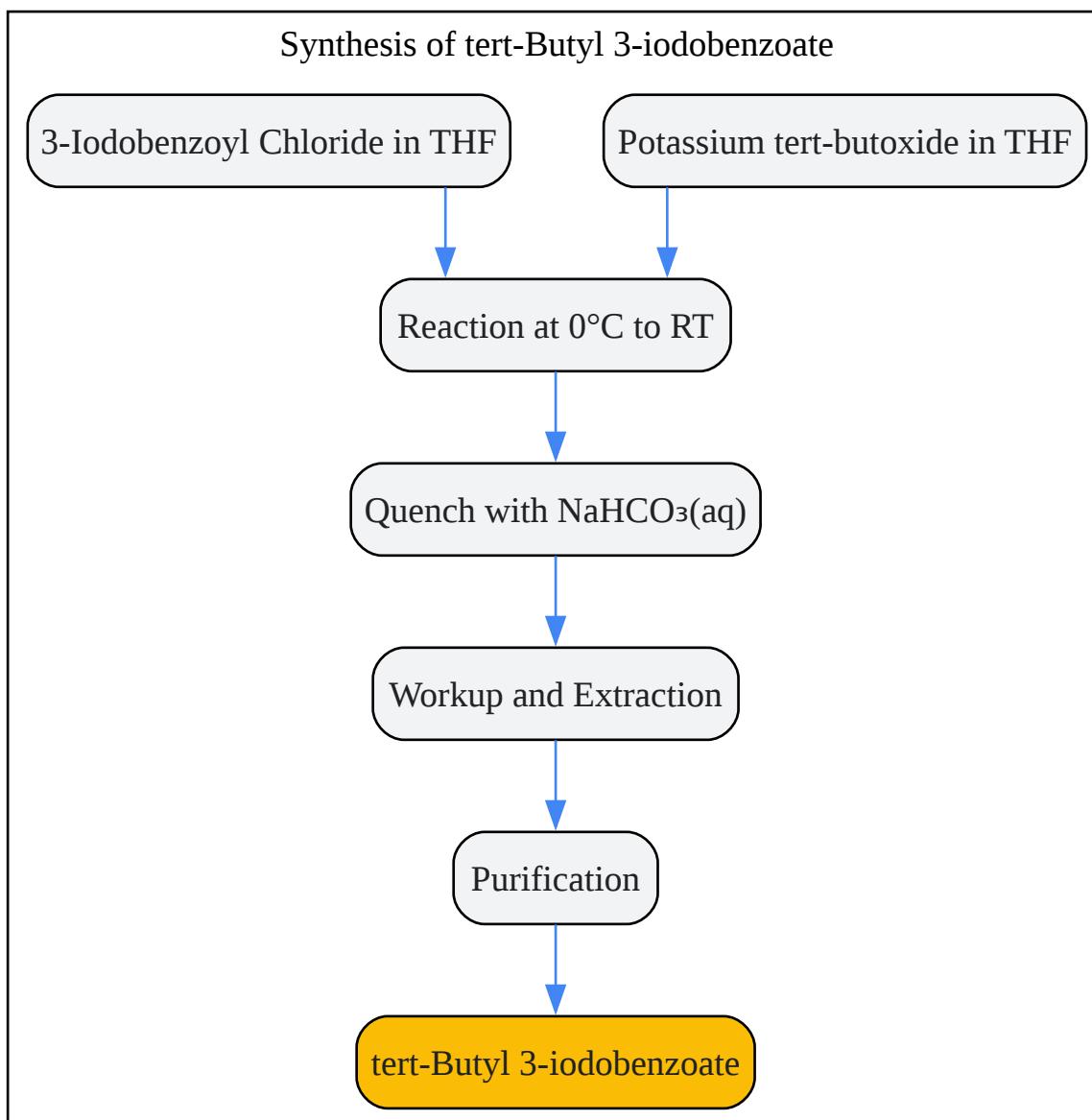
- Materials:

- 3-Iodobenzoyl chloride
- Potassium tert-butoxide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis

• Procedure:

- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-iodobenzoyl chloride (1 equivalent) in anhydrous THF.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the cooled solution of the acid chloride.
- Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- Combine the organic layers and wash with brine.

- Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to afford pure **tert-Butyl 3-iodobenzoate**.



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Synthesis Workflow

Reactivity and Applications in Drug Development

The carbon-iodine bond in **tert-Butyl 3-iodobenzoate** is a key functional group that allows for the construction of more complex molecules through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.^[5] These reactions are fundamental in modern organic synthesis and are extensively used in the pharmaceutical industry for the development of new drug candidates.

The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions to reveal the free acid, allowing for further functionalization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

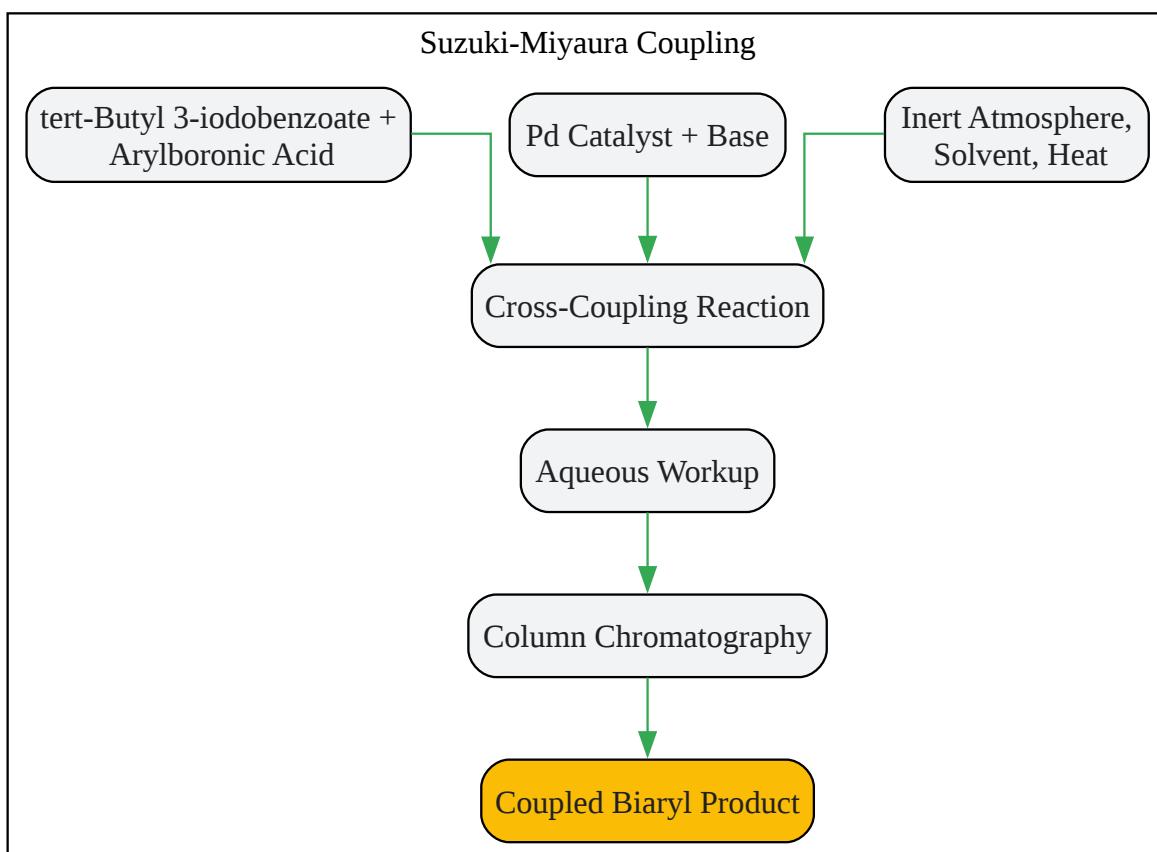
- Materials:

- **tert-Butyl 3-iodobenzoate**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Solvent (e.g., toluene, dioxane, or DMF/water mixture)
- Standard glassware for air- and moisture-sensitive reactions

- Procedure:

- To a Schlenk flask, add **tert-Butyl 3-iodobenzoate** (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
- Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
- Add the palladium catalyst (typically 1-5 mol%) to the flask under the inert atmosphere.
- Add the degassed solvent to the reaction mixture via syringe.

- Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Cool the reaction to room temperature and dilute with water and an organic solvent.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield the desired biaryl compound.



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Suzuki Coupling Workflow

Safety Information

tert-Butyl 3-iodobenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[\[1\]](#)

Conclusion

tert-Butyl 3-iodobenzoate is a versatile and valuable building block in organic synthesis, particularly for the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. Its utility in medicinal chemistry and drug development is significant, providing a scaffold for the synthesis of novel therapeutic agents. While there is a need for more comprehensive, publicly available analytical data, the established reactivity of this compound underscores its importance in modern chemical research.

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